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Compound of Interest

Compound Name: Indoline-4-ol

Cat. No.: B1587766

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals. It delves into the core chemical properties, structure,
synthesis, and reactivity of Indoline-4-ol, a pivotal heterocyclic building block in modern
medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in
established chemical principles to empower your research and development endeavors.

Introduction: The Strategic Importance of the
Indoline Scaffold

The indoline, or 2,3-dihydroindole, framework is a quintessential "privileged scaffold” in drug
discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for
appended functional groups, making it an ideal core for designing molecules that interact with
specific biological targets.[1] Indoline-4-ol, specifically, combines this valuable scaffold with
two highly versatile functional groups: a secondary amine and a phenolic hydroxyl group. This
unique combination opens up a vast chemical space for derivatization, allowing for the
systematic modulation of physicochemical properties like solubility, lipophilicity, and hydrogen
bonding capacity—all critical parameters in optimizing drug candidates. Its derivatives have
shown significant promise in various therapeutic areas, including the development of anti-
inflammatory and anti-cancer agents.[1][2]

Molecular Structure and Identification
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Understanding the fundamental structure is the first step in harnessing a molecule's potential.
Indoline-4-ol consists of a benzene ring fused to a five-membered saturated nitrogen-
containing ring, with a hydroxyl substituent at position 4 of the aromatic ring.

Key ldentifiers:

IUPAC Name: 2,3-dihydro-1H-indol-4-ol

CAS Number: 85926-99-4[3]

Molecular Formula: CsHoNO[3]

Canonical SMILES: CINC2=C(C=CC=C20)C1

InChl Key: OWWAUBQOFLVUMS-UHFFFAQOY SA-NI3]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of Indoline-4-ol are foundational for its handling,
characterization, and reaction monitoring.

Physicochemical Properties

The data presented below has been aggregated from various chemical suppliers and
databases. These values are essential for designing experimental conditions, such as choosing
appropriate solvents for reactions and purification.

Property Value Source
Molecular Weight 135.164 g/mol [3]
Off-white to brown crystalline
Appearance , [4]
solid
LogP 1.51 [3]

Sparingly soluble in water,
B soluble in polar organic
Solubility _ [5][6]
solvents like methanol,

ethanol, and DMSO.
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Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule. The following
are the expected characteristic signatures for Indoline-4-ol.

e 1H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. In a
solvent like DMSO-ds, one would anticipate the following signals:

o Abroad singlet for the phenolic -OH proton.
o Abroad singlet for the N-H proton of the secondary amine.

o A multiplet system in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the three
protons on the benzene ring.

o Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), corresponding to the two
methylene (-CHz-) groups of the five-membered ring, showing coupling to each other.

e 13C NMR Spectroscopy: The carbon spectrum would confirm the presence of 8 distinct
carbon environments, with aromatic carbons appearing in the 110-150 ppm range and the
two aliphatic carbons appearing further upfield (approx. 25-50 ppm).

« Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional
groups.

[e]

A broad peak around 3200-3600 cm~* indicates the O-H stretching of the hydroxyl group.

o

A sharp to medium peak around 3300-3400 cm~1 corresponds to the N-H stretching of the
secondary amine.

o

Peaks around 2850-2950 cm~1 are characteristic of aliphatic C-H stretching.

[¢]

Aromatic C=C stretching bands appear in the 1450-1600 cm~1* region.

o Mass Spectrometry (MS): In Electron lonization (EI) or Electrospray lonization (ESI), the
mass spectrum will prominently feature the molecular ion peak.

o [M+H]*: 136.0706
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Synthesis and Reactivity

The utility of Indoline-4-ol as a building block is predicated on its accessible synthesis and
predictable reactivity.

Synthetic Strategy: Reduction of 4-Hydroxyindole

While several synthetic routes exist, a common and reliable method involves the chemical
reduction of the corresponding aromatic precursor, 4-hydroxyindole. This approach is favored
because it starts from a more readily available material and employs robust reduction
chemistry.

Expertise in Action: The choice of reducing agent is critical. Strong reducing agents like LiAlHa
could potentially lead to over-reduction or side reactions. A milder, more selective reagent like
sodium cyanoborohydride (NaBHsCN) in an acidic medium is often preferred. The acid
protonates the indole ring, activating it towards hydride attack, while the cyanoborohydride is
stable enough to not reduce other functional groups under these conditions.

Experimental Protocol: Synthesis of Indoline-4-ol

» Dissolution: Dissolve 4-hydroxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask
equipped with a magnetic stirrer.

» Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium
cyanoborohydride (NaBHsCN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring
the temperature remains below 10 °C. Self-Validation: Portion-wise addition is crucial to
control the exothermic reaction and prevent potential side reactions.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

e Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and slowly
neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCOs) until gas
evolution ceases and the pH is ~7-8.
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o Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic
layers.

e Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure.

« Purification: Purify the resulting crude solid by column chromatography on silica gel or by
recrystallization to yield pure Indoline-4-ol.

Synthetic Workflow Diagram

@-Hydroxyindole) Reduction , SIS

Click to download full resolution via product page

NaBH3CN
Acetic Acid

Caption: Reduction of 4-hydroxyindole to Indoline-4-ol.

Chemical Reactivity

The synthetic versatility of Indoline-4-ol stems from the distinct reactivity of its amine and
hydroxyl groups. This allows for selective and orthogonal functionalization.

¢ N-Functionalization (Alkylation, Acylation, Sulfonylation): The secondary amine is a potent
nucleophile. It readily reacts with electrophiles.

o N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g.,
K2COs, Cs2C03) yields N-alkylated indolines.

o N-Acylation: Treatment with acid chlorides or anhydrides, typically in the presence of a
base like triethylamine or pyridine, forms stable amide derivatives. This is a common
strategy to protect the nitrogen or introduce new functional moieties.

o N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride)
provides N-sulfonylated products, which are important for modifying electronic properties
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and as protecting groups.

o O-Functionalization (Etherification, Esterification): The phenolic hydroxyl group can also be
targeted.

o O-Alkylation (Williamson Ether Synthesis): Deprotonation with a strong base (e.g., NaH,
K2CO:s) followed by the addition of an alkyl halide results in the formation of an ether
linkage. The choice of base is key; a weaker base like K2COs can selectively promote O-
alkylation over N-alkylation in some cases due to the higher acidity of the phenolic proton.

o O-Acylation: Ester formation can be achieved using acylating agents under basic
conditions.

o Electrophilic Aromatic Substitution: The benzene ring, activated by both the hydroxyl and
amino groups (which are ortho-, para-directing), can undergo electrophilic substitution
reactions such as halogenation or nitration, though conditions must be carefully controlled to
avoid oxidation.

Key Reactions Workflow
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Caption: Key functionalization pathways for Indoline-4-ol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1587766?utm_src=pdf-body-img
https://www.benchchem.com/product/b1587766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications in Medicinal Chemistry and Drug
Development

Indoline-4-ol is not just a synthetic curiosity; it is a validated and highly valuable starting
material for the synthesis of complex bioactive molecules. The indoline core is present in
numerous natural products and FDA-approved drugs.[1][2]

o Dual 5-LOX/sEH Inhibitors: Recent research has highlighted the development of indoline-
based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide
hydrolase (SEH).[7] These targets are critical in inflammatory pathways, and dual inhibition is
a promising strategy for developing novel anti-inflammatory drugs. Indoline-4-ol serves as a
key starting point for creating libraries of analogs to probe the structure-activity relationship
(SAR) for these targets.[7]

¢ Anticancer Agents: The indoline scaffold is a core component of several kinase inhibitors
used in oncology.[2] The ability to functionalize both the nitrogen and the aromatic ring allows
for the precise positioning of pharmacophoric groups required for binding to the ATP pocket
of various kinases.

o CNS Agents: The structural similarity of the indoline core to neurotransmitters like serotonin
has made it an attractive scaffold for developing agents targeting the central nervous system.

By providing a rigid framework and versatile functional handles, Indoline-4-ol empowers
medicinal chemists to efficiently explore chemical space and optimize lead compounds for
enhanced potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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